molecular formula C8H10N4OS B2576267 2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide CAS No. 2094578-29-5

2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide

Cat. No.: B2576267
CAS No.: 2094578-29-5
M. Wt: 210.26
InChI Key: BCFQGXBWVPWHCV-UHFFFAOYSA-N
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Description

“2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

A series of novel ethyl (E)-2-cyano-3-((4-methyl-5-(arylcarbamoyl)thiazol-2-yl)amino)-3-(methylthio)acrylate have been synthesized starting from various 2-amino-N-aryl-4-methylthiazole-5-carboxamide . The reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions yielded derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum gives information about the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Antitumor Activity

A study by Albratty et al. (2017) explored the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives using a related compound, 2-Cyano-N-(thiazol-2-yl)acetamide, as a starting material. The synthesized compounds were tested for their antitumor activities, with some showing promising inhibitory effects on different cell lines, hinting at the potential anticancer applications of similar compounds (Albratty, El-Sharkawy, & Alam, 2017).

Antimicrobial Evaluation

In another study, Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfonamide moiety, using N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide as a precursor. These compounds were evaluated for their antimicrobial properties, showcasing the role of cyanoacetamide derivatives in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Insecticidal Assessment

Fadda et al. (2017) utilized a derivative, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, to synthesize various innovative heterocycles. These compounds were assessed for their insecticidal potential against the cotton leafworm, Spodoptera littoralis, highlighting the compound's application in agricultural pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antidiabetic Agents

Abbasi et al. (2020) synthesized a series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol, evaluating them for enzyme inhibition and cytotoxic behavior. This study indicates the potential of such compounds in the development of new antidiabetic medications (Abbasi et al., 2020).

Future Directions

Thiazole-containing compounds have been the subject of significant research interest due to their diverse biological activities . Future research could focus on synthesizing new thiazole derivatives and investigating their biological activities .

Properties

IUPAC Name

2-[(4-cyano-3-methyl-1,2-thiazol-5-yl)-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c1-5-6(3-9)8(14-11-5)12(2)4-7(10)13/h4H2,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFQGXBWVPWHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#N)N(C)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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